2-(3-Chloropropoxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

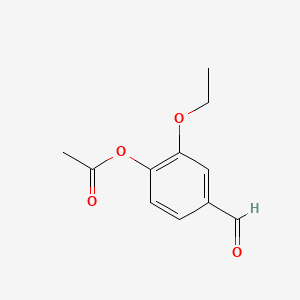

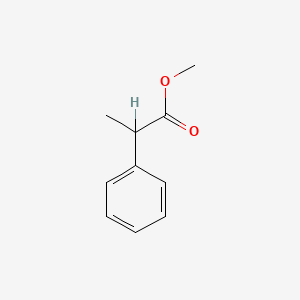

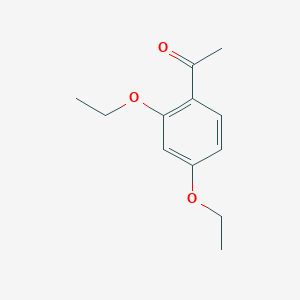

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a halogenated heterocycle . It has the empirical formula C8H15ClO2 and a molecular weight of 178.66 . The compound appears as a colorless to almost colorless clear liquid .

Molecular Structure Analysis

The SMILES string for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is ClCCCOC1CCCCO1 . The InChI is 1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . The InChI key is QFXXARKSLAKVRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.458 (lit.) . It has a boiling point of 55 °C at 0.5 mmHg (lit.) and a density of 1.08 g/mL at 25 °C (lit.) . The compound is also described as having an assay of 97% .Applications De Recherche Scientifique

Electrosynthesis of Halogenated δ‐Lactones

- Research by Quintanilla et al. (2011) in the European Journal of Organic Chemistry explores the electrosynthesis of halogenated δ-lactones, including derivatives of tetrahydro-2H-pyran. This process yields compounds like 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones, which are relevant for various synthetic applications (Quintanilla et al., 2011).

Synthesis in Organic Laboratory Exercises

- The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported by Brisbois et al. (1997) in the Journal of Chemical Education. This synthesis serves as an educational exercise in organic chemistry labs, illustrating Markownikov Addition and the formation of protecting groups, such as THP-ether (Brisbois et al., 1997).

Synthesis and Complexation Reactions

- Singh et al. (2001) in Inorganica Chimica Acta investigated the synthesis and complexation reactions of derivatives like 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran. Their research includes exploring reactions with elements like iodine and various metals, providing insights into coordination chemistry (Singh et al., 2001).

Antioxidative and Antihypertensive Properties

- Maneesh and Chakraborty (2018) in Food Research International identified antioxidative O-heterocyclic analogues from Sargassum wightii, including compounds with a 2H-pyran framework. These compounds demonstrated potential as natural antioxidant and antihypertensive agents (Maneesh & Chakraborty, 2018).

HMG-CoA Reductase Inhibitors

- Prugh et al. (1990) in the Journal of Medicinal Chemistry synthesized tetrahydro-4-hydroxy-2H-pyran-2-ones as inhibitors of the enzyme HMG-CoA reductase. These compounds play a role in cholesterogenesis and could have therapeutic implications (Prugh et al., 1990).

Pyrolysis Kinetics and Mechanism

- Álvarez-Aular et al. (2018) conducted experimental and DFT studies on the pyrolysis of tetrahydropyranyl phenoxy ethers in the Journal of Analytical and Applied Pyrolysis. This research provides insights into the thermal decomposition of these compounds, relevant for chemical process engineering (Álvarez-Aular et al., 2018).

Access to Arylated Pyran-2-ones

- Singh et al. (2007) in Tetrahedron Letters reported on the synthesis of arylated 2H-pyran-2-ones. Their work contributes to the broader field of aromatic and heterocyclic compound synthesis (Singh et al., 2007).

Safety and Hazards

2-(3-Chloropropoxy)tetrahydro-2H-pyran is classified as a combustible liquid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are advised when handling this compound . In case of fire, specific extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chloropropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXXARKSLAKVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292032, DTXSID30969116 | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

CAS RN |

42330-88-1, 54166-48-2 | |

| Record name | 42330-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)